[(3-Bromo-4-methylphenyl)methyl](2-methylpropyl)amine
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Overview
Description
(3-Bromo-4-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom at the 3-position of the aromatic ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylpropylamine under basic conditions. This step involves the substitution of the bromine atom with the 2-methylpropylamine group, forming the desired product.
Industrial Production Methods
Industrial production of (3-Bromo-4-methylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions.
Comparison with Similar Compounds
(3-Bromo-4-methylphenyl)methylamine can be compared with other similar compounds, such as:
(3-Bromo-4-methylphenyl)methylamine: Similar in structure but with different substituents on the aromatic ring.
(3-Bromo-4-methylphenyl)methylamine: Differing in the position of the bromine atom or the nature of the alkyl group.
These compounds may exhibit different chemical reactivity and biological activities, highlighting the uniqueness of (3-Bromo-4-methylphenyl)methylamine in terms of its specific properties and applications.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZLMBNKZQGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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